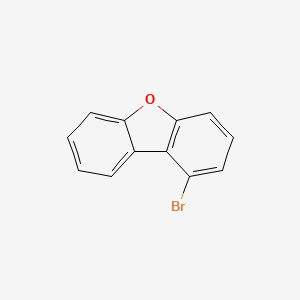

1-Bromodibenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYYVOWEBMOELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145866 | |

| Record name | 1-Bromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50548-45-3, 103456-35-5 | |

| Record name | 1-Bromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromodibenzo[b,d]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromodibenzofuran CAS number and properties

An In-Depth Technical Guide to 1-Bromodibenzofuran: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in materials science, this document delves into its core chemical properties, validated synthesis protocols, and significant applications, particularly in the realm of organic electronics and pharmaceutical development.

Core Compound Identification and Properties

This compound, a dibenzofuran derivative, is a crucial intermediate in organic synthesis. Its identity is definitively established by its CAS (Chemical Abstracts Service) number.

-

Synonyms : 1-BDPF, 1-Brom-dibenzofuran, 1-Bromodibenzo[b,d]furan[2]

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate the conditions required for its effective use in reactions and material fabrication.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇BrO | [2][3] |

| Molecular Weight | 247.09 g/mol | [2][3] |

| Appearance | White to Gray to Brown powder or crystal | [2] |

| Melting Point | 67 °C | [1][2] |

| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [2] |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

| InChIKey | WUYYVOWEBMOELQ-UHFFFAOYSA-N | [2][3] |

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound can be achieved through several routes. The choice of a specific pathway is often guided by factors such as precursor availability, desired yield and purity, cost-effectiveness, and the avoidance of hazardous or expensive reagents.[1][4]

Methodology 1: Intramolecular Cyclization

A common and effective laboratory-scale synthesis involves the intramolecular cyclization of a substituted biphenyl precursor. This method leverages a strong base to facilitate the ring-closing reaction.

Causality: The use of sodium hydride (NaH), a strong, non-nucleophilic base, is critical for deprotonating the hydroxyl group on the 6'-bromo-2'-fluorobiphenyl-2-ol precursor. The resulting alkoxide then undergoes an intramolecular nucleophilic aromatic substitution (SNAᵣ), displacing the fluorine atom to form the dibenzofuran ring system. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and its ability to solvate the reactants.

Experimental Protocol:

-

Dissolution: Dissolve 111 g (416 mmol) of 6'-bromo-2'-fluorobiphenyl-2-ol in 2 liters of anhydrous DMF.[2]

-

Cooling: Cool the solution to 5°C in an ice bath to control the initial exothermic reaction with sodium hydride.

-

Base Addition: Add 20 g (449 mmol) of sodium hydride (60% suspension in paraffin oil) in small portions to the cooled solution.[2]

-

Stirring: Stir the mixture for an additional 20 minutes after the final addition of NaH to ensure complete deprotonation.

-

Heating: Heat the reaction mixture to 100°C for 45 minutes to drive the cyclization reaction to completion.[2]

-

Quenching: After cooling, slowly add 500 ml of ethanol to quench any unreacted sodium hydride.

-

Purification: Evaporate the solvent under reduced pressure and purify the resulting residue by chromatography to yield the final product.[2]

A reported yield for this method is approximately 88.5%.[2]

Caption: Workflow for the synthesis of this compound via intramolecular cyclization.

Methodology 2: Multi-step Synthesis Avoiding Noble Metals

To circumvent the high cost associated with noble metal catalysts like palladium, alternative synthesis routes have been developed. One such method involves building the core structure and then introducing the bromine atom.[4]

Experimental Protocol:

-

Step 1: Ketone Formation: React 1,3-cyclohexanedione with an o-dihalogenated benzene (e.g., o-bromoiodobenzene) in acetonitrile, using L-proline and cuprous iodide as catalysts, to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one.[4]

-

Step 2: Aromatization: The ketone from Step 1 is aromatized to produce dibenzo[b,d]furan-1-ol.[4]

-

Step 3: Bromination: The resulting dibenzo[b,d]furan-1-ol is treated with phosphorus tribromide (PBr₃) in a solvent mixture of N,N-dimethylformamide and toluene at 100-110°C.[4] The PBr₃ acts as an effective brominating agent for the hydroxyl group, converting it to the target this compound.

-

Step 4: Purification: The final product is isolated and purified using column chromatography.[4]

Key Applications in Research and Development

The unique structure of this compound, featuring a rigid dibenzofuran core and a reactive bromine handle, makes it a valuable building block in several high-technology and research fields.

Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as a key intermediate in the synthesis of materials for OLEDs.[1][2]

-

Host and Emitter Synthesis: The dibenzofuran core provides excellent thermal stability and a high triplet energy, which are desirable properties for host materials in phosphorescent OLEDs (PhOLEDs).

-

Molecular Engineering: The bromine atom serves as a strategic site for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5] This allows for the precise tuning of the electronic and photophysical properties of the final OLED material, influencing factors like color purity, efficiency, and device lifetime.[1]

Caption: Role of this compound in Suzuki cross-coupling for OLED material synthesis.

Pharmaceutical and Agrochemical Synthesis

The dibenzofuran scaffold is present in numerous biologically active natural products and synthetic compounds.[6] While its primary market is in electronics, this compound serves as a starting material for creating more complex molecules for drug discovery and agrochemical research.[1][7] The bromine atom allows for the introduction of various functional groups necessary for biological activity through reactions like nucleophilic substitution and cross-coupling.[5]

Fluorescent Markers

This compound can be used to prepare fluorescent markers, which are essential tools in biomedical research and biological analysis.[2] The rigid, aromatic structure of the dibenzofuran core often imparts favorable photophysical properties, which can be further modified through reactions at the bromine position.

Safety, Handling, and Hazard Profile

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

GHS Hazard Classification:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

Table 2: Recommended Safety and Handling Procedures

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), protective gloves, and a lab coat. | [8][9] |

| Ventilation | Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. | [8][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [10][11] |

| Storage | Keep the container tightly closed and store in a dry, cool, and well-ventilated place. | [2][9] |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, amines, and reducing agents. | [8] |

| First Aid (Eyes) | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [9] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [8] |

| Firefighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Wear self-contained breathing apparatus. | [8] |

References

- 1. nbinno.com [nbinno.com]

- 2. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]

- 3. This compound | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.co.uk [fishersci.co.uk]

1-Bromodibenzofuran: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromodibenzofuran (CAS No. 50548-45-3). Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core characteristics of this versatile heterocyclic compound. It details established synthetic protocols, explores its reactivity in key organic transformations, and elucidates the scientific principles behind its application as a critical intermediate in the development of Organic Light-Emitting Diodes (OLEDs). Safety protocols and handling procedures are also provided to ensure safe laboratory practice.

Introduction

This compound is an aromatic heterocyclic compound featuring a dibenzofuran core with a bromine substituent at the C1 position. The dibenzofuran scaffold is a privileged structure found in various natural products and pharmacologically active molecules.[1] The introduction of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making this compound a highly valuable and versatile building block in both medicinal chemistry and materials science.[2]

Its primary significance lies in its role as an intermediate for advanced organic materials, particularly for OLEDs, where the rigid and planar dibenzofuran unit contributes to high thermal stability and desirable charge transport properties.[2][3] This guide aims to consolidate the essential technical data and practical insights required for the effective utilization of this compound in a research and development setting.

Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 50548-45-3 | [2][4] |

| Molecular Formula | C₁₂H₇BrO | [2][4] |

| Molecular Weight | 247.09 g/mol | [2][4] |

| Appearance | White to gray or brown powder/crystal | [2] |

| Melting Point | 67 °C | [2] |

| Boiling Point | 343.8 ± 15.0 °C (Predicted) | [2][5] |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [2][5] |

| InChIKey | WUYYVOWEBMOELQ-UHFFFAOYSA-N | [4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, acetone, and ethanol. | [7] |

Spectroscopic Profile

While extensive experimental spectral data for this compound is not widely available in public repositories, a theoretical analysis based on its structure and data from the parent dibenzofuran molecule provides valuable guidance for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show seven distinct signals in the aromatic region (approx. 7.2-8.2 ppm). The protons on the unsubstituted benzene ring will likely appear as a complex multiplet system. On the brominated ring, the protons adjacent to the bromine and oxygen atoms will experience shifts influenced by the electronegativity and anisotropic effects of these substituents.

-

¹³C NMR: Twelve signals are expected for the twelve unique carbon atoms. The carbon atom directly bonded to the bromine (C1) would be significantly shifted compared to the parent dibenzofuran. Aromatic carbons typically appear in the 110-160 ppm range. The two carbons adjacent to the oxygen atom (C4a, C5a) would appear at the downfield end of this range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

Aromatic C-H Stretching: Peaks will be observed above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

Aryl-Oxygen Ether (C-O-C) Stretching: A strong, characteristic absorption band is expected around 1200-1280 cm⁻¹ for the asymmetric C-O-C stretch of the furan ring.

-

C-Br Stretching: A peak in the fingerprint region, typically between 550-750 cm⁻¹, would indicate the presence of the carbon-bromine bond.[8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 246 and a characteristic M+2 peak at m/z 248 of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Manufacturing

This compound is typically synthesized via intramolecular cyclization. A common and effective laboratory-scale protocol involves the base-mediated cyclization of a biphenyl precursor.[2]

Synthesis from 6-Bromo-2-fluorobiphenyl-2-ol

This procedure leverages a nucleophilic aromatic substitution (SNAr) pathway where the phenoxide, generated in situ, displaces the fluorine atom to form the furan ring.

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: [2]

-

Dissolve 111 g (416 mmol) of 6-bromo-2-fluorobiphenyl-2-ol in 2 L of anhydrous N,N-Dimethylformamide (DMF) and cool the solution to 5 °C in an ice bath.

-

Add 20 g (449 mmol) of sodium hydride (60% suspension in mineral oil) in small portions to the cooled solution. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the hydroxyl group, forming the reactive sodium phenoxide intermediate necessary for the subsequent cyclization.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 5 °C.

-

Heat the reaction mixture to 100 °C for 45 minutes to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide displaces the fluoride to form the dibenzofuran ring.

-

After cooling to room temperature, slowly add 500 mL of ethanol to quench any unreacted sodium hydride.

-

Concentrate the mixture to dryness using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography to yield the final product. (Typical Yield: ~88.5%).

Chemical Reactivity and Synthetic Utility

The bromine atom at the C1 position is the key to this compound's utility as a synthetic intermediate. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds.[8][9] this compound is an excellent substrate for coupling with various aryl or vinyl boronic acids or esters. This reaction is fundamental to building the larger, conjugated molecular structures required for OLED materials and complex drug candidates.[10][11]

-

Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a base-activated boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand, base, and solvent is critical for achieving high yields.[8]

Caption: A representative Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

For the synthesis of arylamines, which are prevalent in pharmaceuticals and hole-transport materials for OLEDs, the Buchwald-Hartwig amination is the premier method.[4][12] This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[5]

-

Expertise Note: The development of specialized phosphine ligands (e.g., XantPhos, SPhos) has been crucial to expanding the scope of this reaction to include a wide variety of amines and aryl halides under milder conditions.[13][14] The reaction allows for the direct installation of nitrogen-containing functional groups onto the dibenzofuran core, a key step in tuning the electronic properties of the final molecule.

Grignard Reaction

This compound can be converted into its corresponding Grignard reagent, 1-(dibenzofuranyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[15][16] This transforms the electrophilic carbon of the C-Br bond into a potent carbon nucleophile.

-

Application Insight: The resulting Grignard reagent can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce diverse functional groups. This pathway is essential for building molecular complexity. Crucial Precaution: Grignard reagents are extremely sensitive to protic sources (like water or alcohols) and must be prepared and used under strictly anhydrous conditions.[16]

Applications in Drug Development and Materials Science

The primary application driving interest in this compound is its use as a building block for materials in Organic Light-Emitting Diodes (OLEDs).[2]

-

Scientific Rationale: The dibenzofuran core possesses several key attributes for high-performance OLEDs:[3]

-

High Triplet Energy: The rigid, conjugated system results in a high triplet energy level (~2.9 eV). This is critical for host materials in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices, as it prevents unwanted energy transfer from the light-emitting dopant to the host material, thereby ensuring high efficiency.

-

Thermal Stability: The fused-ring structure imparts excellent thermal and morphological stability, which is essential for device longevity and operational lifetime.[2]

-

Charge Transport: Dibenzofuran derivatives can be tailored through substitution (enabled by the bromo- group) to function as efficient hole-transport layer (HTL) materials, facilitating the movement of positive charges towards the emissive layer.

-

In drug development, the dibenzofuran nucleus is explored for its potential biological activities. The ability to functionalize the 1-position via cross-coupling allows for the rapid generation of diverse libraries of compounds for screening against various therapeutic targets.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Store in a cool, dry place in a tightly sealed container.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dibenzofuran Derivatives in Modern OLED Technology. Retrieved from [Link]

-

Abe, S., Sasabe, H., Nakamura, T., Matsuya, M., Saito, Y., Hanayama, T., Araki, S., Kumada, K., & Kido, J. (2022). Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. Molecular Systems Design & Engineering. Royal Society of Chemistry. Retrieved from [Link]

-

Sasabe, H., et al. (2022). Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. RSC Publishing. Retrieved from [Link]

-

Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". (2020). The Partner Organisations. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance | Request PDF. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Bromodibenzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Winthrop University Department of Chemistry. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzofurans. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Cheméo. (n.d.). 1-bromo-dibenzofuran. Retrieved from [Link]

-

Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

ChemBK. (2024). 1-Brom-dibenzofuran. Retrieved from [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]

- 3. eMolecules 1-Bromodibenzo[b,d]furan | 50548-45-3 | MFCD00094238 | 1g, | Fisher Scientific [fishersci.com]

- 4. This compound | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-bromo-dibenzofuran [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. easpublisher.com [easpublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Bis(pinacolato)diborane | Organoboron | Ambeed.com [ambeed.com]

- 12. scribd.com [scribd.com]

- 13. Factory Price OLED 99% 50548-45-3 this compound Manufacturer, CasNo.50548-45-3 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

1-Bromodibenzofuran molecular structure and weight

An In-depth Technical Guide to 1-Bromodibenzofuran: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's physicochemical properties, validated synthesis protocols, spectroscopic characterization, and strategic applications, particularly as a versatile building block in organic synthesis.

This compound (CAS No: 50548-45-3) is a halogenated derivative of dibenzofuran, a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings.[1] The strategic placement of a bromine atom at the C1 position renders the molecule an exceptionally useful intermediate for introducing the rigid and planar dibenzofuran scaffold into more complex molecular architectures through various cross-coupling reactions.

Molecular Structure and Weight

The foundational structure of this compound is critical to its chemical behavior. The molecule's planarity and aromaticity are key features derived from the dibenzofuran core.

Caption: Molecular structure and key identifiers of this compound.

Physicochemical Properties

The physical properties of this compound are indicative of a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.

| Property | Value | Source(s) |

| Appearance | White to gray or brown powder/crystal | [2] |

| Melting Point | 67 °C | [3] |

| Boiling Point (Predicted) | 343.8 ± 15.0 °C | [3] |

| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes. One effective and documented method involves an intramolecular cyclization followed by aromatization.[4] This section details a robust, multi-step protocol designed for high yield and purity.

Synthesis Workflow Overview

The process begins with the construction of a dihydrodibenzofuranone intermediate via an Ullmann-type reaction, followed by an oxidative aromatization, and finally, conversion of a hydroxyl group to the target bromide.

Caption: High-level workflow for the three-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented synthetic method, providing a clear, step-by-step guide for laboratory execution.[4]

Step 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one

-

Reagent Preparation: To a reaction vessel, add 1,3-cyclohexanedione, a carbonate base (e.g., K₂CO₃), L-proline, and cuprous iodide (CuI).

-

Solvent Addition: Add acetonitrile as the solvent.

-

Reactant Addition: Add an o-dihalobenzene (e.g., o-bromoiodobenzene).

-

Reaction: Heat the mixture to 90-110 °C and maintain for 24-36 hours.

-

Causality Insight: This is an intermolecular and intramolecular Ullmann condensation. CuI catalyzes the C-N and C-O bond formations, with L-proline acting as a ligand to stabilize the copper catalyst and facilitate the reaction.

-

-

Workup and Purification: After cooling, perform an aqueous extraction. Concentrate the organic layer and purify the crude product by column chromatography to yield the ketone intermediate.

Step 2: Synthesis of Dibenzo[b,d]furan-1-ol

-

Reagent Setup: In a nitrogen atmosphere, combine the ketone intermediate from Step 1 with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in 1,4-dioxane.

-

Reaction: Heat the mixture to reflux (100-110 °C) with stirring for 3-5 hours.

-

Causality Insight: DDQ is a powerful oxidizing agent used here for dehydrogenation, converting the dihydrodibenzofuranone into the aromatic dibenzofuranol. The reaction drives towards the stable aromatic system.

-

-

Workup and Purification: Cool the reaction, perform an extraction, concentrate the organic phase, and purify via column chromatography to isolate the alcohol.

Step 3: Synthesis of this compound

-

Reagent Setup: Dissolve the dibenzo[b,d]furan-1-ol from Step 2 in a mixture of N,N-dimethylformamide (DMF) and toluene.

-

Bromination: Add phosphorus tribromide (PBr₃).

-

Reaction: Heat the mixture to 100-110 °C for 1-3 hours.

-

Causality Insight: PBr₃ is a classic reagent for converting alcohols to alkyl or aryl bromides. The lone pair on the hydroxyl oxygen attacks the phosphorus atom, leading to a good leaving group and subsequent substitution by the bromide ion.

-

-

Final Purification: After cooling, perform an extraction and concentrate the organic layer. Purify the final product by column chromatography to obtain this compound.

Spectroscopic Characterization: A Self-Validating System

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.2-8.5 ppm). The protons adjacent to the bromine and oxygen atoms will show distinct chemical shifts compared to the parent dibenzofuran. |

| ¹³C NMR | Twelve distinct signals are expected. The carbon atom bonded to the bromine (C1) will be significantly shifted (approx. 110-120 ppm). Other aromatic carbons will appear in the typical 110-160 ppm range. |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching (>3000 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and C-O-C asymmetric stretching (approx. 1200-1300 cm⁻¹). A C-Br stretching peak would appear in the fingerprint region (<1000 cm⁻¹).[5][6][7] |

| Mass Spectrometry | A distinct molecular ion [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[8] For C₁₂H₇BrO, these peaks would appear at m/z 246 and 248. |

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] this compound is an excellent coupling partner for introducing the dibenzofuran moiety.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

-

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of this compound; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium complex; and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[11][12] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[12]

Applications in Materials Science and Drug Discovery

-

OLED Technology: Dibenzofuran derivatives are widely used as host materials or as building blocks for emitters in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy and good charge transport properties.[13][14] Functionalization at the C1 position has been shown to be effective for developing materials with high external quantum efficiency.[15]

-

Drug Development: The dibenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16] this compound serves as a key starting material for synthesizing libraries of novel derivatives for drug discovery programs.

Safety and Handling

As a brominated aromatic compound and chemical intermediate, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Use a lab coat.

-

-

Handling Procedures:

Conclusion

This compound is a high-value chemical intermediate whose molecular structure and reactivity are ideally suited for advanced applications in both materials science and pharmaceutical research. Its robust synthesis and the versatility of its C-Br bond for cross-coupling reactions make it an indispensable tool for chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. This compound | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromodibenzo[b,d]furan synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]

- 5. compoundchem.com [compoundchem.com]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 8. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. innospk.com [innospk.com]

- 15. pure.skku.edu [pure.skku.edu]

- 16. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 17. LCSS: BROMINE [web.stanford.edu]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of 1-Bromodibenzofuran from o-Dihalobenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a significant class of heterocyclic compounds characterized by a central furan ring fused to two benzene rings. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1] The targeted synthesis of substituted dibenzofurans, such as 1-bromodibenzofuran, is of great interest as it serves as a versatile intermediate for the development of novel therapeutics and advanced materials.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a particular focus on methods commencing with readily available o-dihalobenzenes. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Synthetic Strategies: A Two-Step Approach

The most common and versatile approach for the synthesis of this compound from o-dihalobenzenes involves a two-step sequence:

-

Formation of a Diaryl Ether Intermediate: This step typically involves a copper-catalyzed Ullmann condensation between an o-dihalobenzene and a suitably substituted phenol.

-

Intramolecular Cyclization: The resulting diaryl ether undergoes an intramolecular C-C bond formation to construct the central furan ring, a transformation often facilitated by a palladium catalyst.

A one-pot variation of this sequence, where both steps are carried out in the same reaction vessel without isolation of the intermediate, offers an efficient alternative.[1][3]

Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[4] In the context of our target molecule, this involves the coupling of an o-dihalobenzene with a bromophenol. The choice of o-dihalobenzene is critical; mixed halogen systems like 1-bromo-2-iodobenzene are often preferred due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in cross-coupling reactions.[5]

Reaction Principle

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[6][7] Ligands, such as phenanthroline or L-proline, are often employed to stabilize the copper catalyst and facilitate the reaction under milder conditions.[6][8]

Figure 1: Generalized catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)-1-iodobenzene

This protocol is a representative example for the synthesis of the diaryl ether precursor to this compound.

Materials:

-

1-Bromo-2-iodobenzene

-

4-Bromophenol

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), L-proline (0.2 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DMF via syringe, followed by 1-bromo-2-iodobenzene (1.2 eq).

-

Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-bromophenoxy)-1-iodobenzene.

| Parameter | Typical Value | Notes |

| Yield | 70-85% | Dependent on substrate purity and reaction conditions. |

| Reaction Time | 12-24 hours | Monitor by TLC for optimal reaction time. |

| Temperature | 110-130 °C | Higher temperatures may be required for less reactive substrates. |

| Purity | >95% | After column chromatography. |

Part 2: Intramolecular Cyclization to this compound

The final step in this synthetic sequence is the intramolecular C-C bond formation to construct the dibenzofuran core. Palladium-catalyzed direct arylation is a powerful and widely used method for this transformation.[9]

Reaction Principle

The palladium-catalyzed intramolecular direct arylation involves the C-H activation of one aromatic ring and coupling with the adjacent aryl halide. The catalytic cycle is generally believed to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of the diaryl ether intermediate) to form a Pd(II) species.

-

C-H Activation/Metallation: The Pd(II) complex then coordinates to a C-H bond on the adjacent aromatic ring, leading to the formation of a palladacycle intermediate. This step is often the rate-determining step.

-

Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond of the dibenzofuran ring and regenerate the Pd(0) catalyst.

Figure 2: Generalized catalytic cycle for palladium-catalyzed intramolecular direct arylation.

Experimental Protocol: Synthesis of this compound

This protocol describes the cyclization of the previously synthesized diaryl ether intermediate.

Materials:

-

2-(4-Bromophenoxy)-1-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane or Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add 2-(4-bromophenoxy)-1-iodobenzene (1.0 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add anhydrous 1,4-dioxane or toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane) to yield this compound as a solid.

| Parameter | Typical Value | Notes |

| Yield | 60-80% | Highly dependent on the catalyst system and reaction conditions. |

| Reaction Time | 12-24 hours | Monitor by GC-MS or LC-MS. |

| Temperature | 100-120 °C | Necessary to drive the C-H activation step. |

| Purity | >98% | After recrystallization or column chromatography. |

Alternative One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis where the diaryl ether formation and subsequent cyclization occur in the same reaction vessel.[1][3] This method avoids the isolation and purification of the diaryl ether intermediate, saving time and resources.

Experimental Protocol: One-Pot Synthesis of Dibenzofurans

This is a general protocol that can be adapted for the synthesis of this compound.[1]

Materials:

-

o-Bromophenol

-

Aryl halide (e.g., 1-bromo-4-iodobenzene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Dimethylacetamide (DMAc)

Procedure:

-

A mixture of the o-bromophenol (1.0 eq), aryl halide (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) in DMAc is stirred at 120 °C for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added.

-

The mixture is then heated at 150 °C for 12 hours.

-

After cooling, the reaction is worked up as described in the previous protocols.

A Three-Step Synthesis from o-Dihalides and 1,3-Cyclohexanedione

A patented method describes a three-step synthesis of this compound starting from an o-dihalide and 1,3-cyclohexanedione, avoiding the use of a phenol derivative directly.[8]

-

Copper-Catalyzed Domino Reaction: An o-dihalobenzene (such as o-bromoiodobenzene, o-dibromobenzene, or o-diiodobenzene) reacts with 1,3-cyclohexanedione in the presence of cuprous iodide, L-proline, and a carbonate base in acetonitrile to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one. This is a domino reaction involving an intermolecular and an intramolecular Ullmann coupling.[8][10]

-

Aromatization: The resulting ketone is then aromatized to dibenzo[b,d]furan-1-ol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]

-

Bromination: Finally, the hydroxyl group is converted to a bromine atom using a brominating agent like phosphorus tribromide to yield the target product, this compound.[8]

This method offers an alternative route that avoids the direct use of phenols and expensive palladium catalysts.[8]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₇BrO[4] |

| Molecular Weight | 247.09 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a complex pattern of aromatic protons. Key signals would include a doublet of doublets for the proton ortho to the bromine atom and multiplets for the other protons on the dibenzofuran core.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display 12 distinct signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.

Conclusion

The synthesis of this compound from o-dihalobenzenes is a versatile process that can be achieved through several reliable methods. The two-step approach involving an initial Ullmann condensation followed by a palladium-catalyzed intramolecular cyclization is a robust and widely applicable strategy. For increased efficiency, a one-pot procedure can be employed. An alternative three-step synthesis starting from o-dihalides and 1,3-cyclohexanedione provides a palladium-free route to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and cost considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this compound and explore its potential in various scientific disciplines.

References

- Che, Z., & Xu, H. (2011). One-pot Synthesis of Dibenzofurans via SNAr and Subsequent Ligand-free Palladium-catalyzed Intramolecular Aryl-aryl Cross-coupling.

- Maiti, D., & Buchwald, S. L. (2010). Ortho-vs. Ipso-Functionalization of Aryl Iodides: A DFT Study of the Mechanism of the Ullmann Condensation. Journal of the American Chemical Society, 132(48), 17266-17277.

- Monnier, F., & Taillefer, M. (2013). Copper-catalysed Ullmann-type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(22), 8876-8888.

- Xu, H., & Che, Z. P. (2008). Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. Chemical & Pharmaceutical Bulletin, 56(10), 1496-1498.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of C−H Bonds.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Aljaar, N., & Tietze, L. F. (2012). Cu-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones for the synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. The Journal of Organic Chemistry, 77(17), 7793-7803.

- Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(22), 5744-5747.

- Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214.

- CN115677637B - Simple preparation method of this compound - Google Patents. (n.d.).

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-catalyzed, CC coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides. The Journal of Organic Chemistry, 79(21), 10599-10604.

- Li, J., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.

-

Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

- Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 37(11), 852-860.

- Shakya, G., & Daugulis, O. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies.

- Shaughnessy, K. H. (2011). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Topics in Current Chemistry, 292, 129-158.

- Yin, J. J., & Raines, R. T. (2006). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 71(2), 850-853.

- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.

- Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.

- Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.

- NIH. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site.

- Supplier's Perspective. (2025). Exploring the Chemical Reactivity of 1-Bromo-4-iodobenzene.

Sources

- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. CN115677637B - Simple preparation method of this compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 1-Bromodibenzofuran: A Technical Guide for Researchers

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. The arrangement of atoms within a molecule dictates its function, its reactivity, and its potential as a therapeutic agent or advanced material. For researchers and scientists, the ability to unequivocally determine this architecture is paramount. This guide provides an in-depth technical overview of the spectroscopic data for 1-Bromodibenzofuran, a heterocyclic compound of significant interest. Our objective is to move beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind experimental choices and the logic that underpins spectral interpretation. Every piece of data presented herein is a clue, and it is the synthesis of these clues that transforms raw spectra into a comprehensive molecular portrait.

The Molecule: this compound at a Glance

This compound (C₁₂H₇BrO) is a brominated derivative of dibenzofuran, a heterocyclic aromatic compound with a furan ring fused to two benzene rings. The introduction of a bromine atom onto the dibenzofuran scaffold significantly alters its electronic properties and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and organic electronics.[1][2] Its molecular weight is 247.09 g/mol .[1]

Molecular Structure and Numbering:

To facilitate a clear discussion of the spectroscopic data, it is essential to first establish the standardized numbering of the dibenzofuran core.

Figure 1: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shift of each proton is influenced by the electron density of its environment. The electron-withdrawing effect of the bromine atom and the oxygen atom of the furan ring will cause deshielding of nearby protons, shifting their signals downfield.

Anticipated ¹H NMR Spectral Data:

While the specific experimental data is not publicly available in spectral databases, based on the analysis of closely related brominated dibenzofurans and fundamental principles of NMR, the following is a predicted assignment:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 - 7.7 | Doublet of doublets | J ≈ 8.0, 1.5 |

| H-3 | ~7.3 - 7.5 | Triplet | J ≈ 8.0 |

| H-4 | ~7.9 - 8.1 | Doublet | J ≈ 8.0 |

| H-6 | ~7.6 - 7.8 | Doublet | J ≈ 8.0 |

| H-7 | ~7.4 - 7.6 | Triplet | J ≈ 8.0 |

| H-8 | ~7.3 - 7.5 | Triplet | J ≈ 8.0 |

| H-9 | ~7.9 - 8.1 | Doublet | J ≈ 8.0 |

Causality Behind the Assignments:

-

H-4 and H-6: These protons are situated peri to the furan oxygen, a position that typically experiences significant deshielding, hence their downfield chemical shifts.

-

H-2 and H-9: These protons are ortho to the bromine atom and the oxygen, respectively, leading to deshielding effects.

-

Coupling Constants: The observed coupling constants (J-values) are critical for confirming the relative positions of the protons. Ortho-coupling in aromatic systems is typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz) and para-coupling is often close to 0 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. In this compound, all 12 carbon atoms are chemically distinct and should therefore give rise to 12 separate signals.

Anticipated ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115 - 120 |

| C-2 | ~128 - 132 |

| C-3 | ~122 - 126 |

| C-4 | ~120 - 124 |

| C-4a | ~125 - 130 |

| C-5a | ~155 - 160 |

| C-6 | ~110 - 115 |

| C-7 | ~123 - 127 |

| C-8 | ~121 - 125 |

| C-9 | ~129 - 133 |

| C-9a | ~120 - 125 |

| C-9b | ~150 - 155 |

Rationale for Chemical Shift Predictions:

-

C-1 (ipso-Carbon): The carbon directly attached to the bromine atom will have its chemical shift influenced by the heavy atom effect, typically appearing in the upfield region of the aromatic carbons.

-

C-5a and C-9b: These carbons are attached to the electronegative oxygen atom and will be significantly deshielded, appearing at the most downfield positions.

-

Quaternary Carbons (C-4a, C-5a, C-9a, C-9b): These carbons, lacking directly attached protons, will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an invaluable tool for identifying the presence of specific functional groups.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | C-H (aromatic) stretch | Medium |

| 1600 - 1450 | C=C (aromatic) stretch | Medium to Strong |

| 1250 - 1000 | C-O-C (aryl ether) stretch | Strong |

| ~800 - 600 | C-Br stretch | Medium to Strong |

| 900 - 675 | C-H (aromatic) out-of-plane bend | Strong |

Interpretation of the IR Spectrum:

-

The presence of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirms the aromatic nature of the compound.

-

A strong absorption in the 1250-1000 cm⁻¹ range is characteristic of the aryl-ether linkage of the dibenzofuran core.

-

The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

-

The pattern of the C-H out-of-plane bending bands in the "fingerprint region" (below 1000 cm⁻¹) can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive method for determining the molecular weight of a compound.

Anticipated Mass Spectrum of this compound:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 246 and 248.

-

Key Fragmentation Pathways:

-

Loss of Br: A significant fragment will likely be observed at m/z 167, corresponding to the loss of the bromine atom.

-

Loss of CO: Fragmentation of the dibenzofuran ring system may involve the loss of a carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z 139 from the [M-Br]⁺ ion.

-

Figure 2: Proposed key fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reliable spectroscopic data, adherence to standardized experimental protocols is crucial.

Sample Preparation

-

NMR Spectroscopy: A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as its residual peaks must not obscure the signals of the analyte.

-

IR Spectroscopy: For a solid sample, the spectrum can be obtained using a KBr pellet method or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr). For a solution, a suitable IR-transparent solvent (e.g., CCl₄) should be used.

-

Mass Spectrometry: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities prior to ionization.

Instrumentation and Parameters

The following table outlines typical instrumentation and key acquisition parameters for each technique.

| Technique | Instrument | Key Parameters |

| ¹H NMR | 300-600 MHz NMR Spectrometer | Solvent: CDCl₃, Pulse Sequence: zg30, Number of Scans: 16, Relaxation Delay: 1.0 s |

| ¹³C NMR | 75-150 MHz NMR Spectrometer | Solvent: CDCl₃, Pulse Sequence: zgpg30, Number of Scans: 1024, Relaxation Delay: 2.0 s |

| IR | Fourier Transform Infrared (FT-IR) Spectrometer | Mode: Attenuated Total Reflectance (ATR) or KBr pellet, Spectral Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹ |

| MS | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with Electron Ionization (EI) source | Ionization Energy: 70 eV, Mass Range: 50-500 amu |

Synthesis of this compound: The Genesis of the Molecule

Understanding the synthetic route to this compound provides context for potential impurities and informs purification strategies. A common method for its preparation involves the electrophilic bromination of dibenzofuran.

Figure 3: A generalized workflow for the synthesis of this compound.

The reaction of dibenzofuran with bromine in the presence of a Lewis acid catalyst typically yields a mixture of mono-brominated isomers. The separation of this compound from its isomers (2-, 3-, and 4-bromodibenzofuran) requires careful chromatographic purification. The spectroscopic techniques detailed in this guide are essential for confirming the identity and purity of the final product.

Conclusion: A Unified Spectroscopic Narrative

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides an unambiguous structural determination. Each technique offers a unique and complementary piece of the molecular puzzle. For the researcher, a thorough understanding of these techniques and the principles behind spectral interpretation is not just a skill but a prerequisite for success. This guide has aimed to provide not only the anticipated data for this compound but also the scientific rationale that transforms spectra into knowledge.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. 1-bromo-dibenzofuran. [Link]

-

Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

- Google Patents.

-

SpectraBase. 2-Bromodibenzofuran. [Link]

-

ChemBK. 1-bromo-dibenzofuran. [Link]

-

Data.gov. Compound 526288: 1,3-Dibromo-dibenzofuran. [Link]

-

PubChem. Spectral Information. [Link]

-

NIST WebBook. 1-bromo-dibenzofuran. [Link]

-

NIST WebBook. Dibenzofuran. [Link]

-

U.S. Environmental Protection Agency. Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. [Link]

-

PubMed. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1-bromobutane. [Link]

-

World Health Organization. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). [Link]

-

NIST WebBook. Benzofuran. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,1-dibromoethane. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 1-bromopropane. [Link]

Sources

The Emerging Therapeutic Potential of Brominated Dibenzofurans: A Technical Guide for Drug Development Professionals

Introduction: Unlocking the Therapeutic Promise of a Privileged Scaffold

The dibenzofuran nucleus, a rigid, planar tricyclic system, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. While the broader family of dibenzofuran derivatives has long been explored for its pharmacological properties, recent attention has increasingly focused on its halogenated, and specifically brominated, analogues. The introduction of bromine atoms onto the dibenzofuran core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific halogen bonds with protein targets. This technical guide provides an in-depth exploration of the burgeoning potential of brominated dibenzofurans as therapeutic agents, with a primary focus on their anticancer applications as potent kinase inhibitors. We will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating these promising compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Applications: Targeting Key Kinases in Malignancy

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Brominated dibenzofurans have emerged as a promising class of kinase inhibitors, demonstrating potent and selective activity against several key oncogenic kinases.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that is overexpressed in a wide range of human cancers. It plays a critical role in promoting cell growth, proliferation, and survival, while also suppressing apoptosis.[1][2] Consequently, the inhibition of CK2 is a highly attractive strategy for cancer therapy.

A notable example of a potent brominated dibenzofuran CK2 inhibitor is 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (referred to as compound 12c in several studies). This compound has demonstrated exceptional inhibitory activity against CK2 with an IC50 value in the low nanomolar range.[1][2]

Data Presentation: Potency of Brominated Dibenzofuran Kinase Inhibitors

| Compound Name | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) | CK2α | 5.8 | LNCaP (Prostate) | [1][2] |

| 7,9-dibromo-8-hydroxy-4-[(4-methylphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | CK2α | 7.5 | LNCaP (Prostate) | [2] |

| 7,9-dibromo-8-hydroxy-4-[(4-methoxyphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one | CK2α | 8.4 | LNCaP (Prostate) | [2] |

The potent inhibition of CK2 by these brominated dibenzofurans is attributed to their ability to form specific interactions within the ATP-binding pocket of the kinase. Co-crystallization studies have suggested the formation of a π-halogen bond between the bromine atom at position C9 and the gatekeeper amino acid Phenylalanine 113 of CK2α.[1] This interaction significantly contributes to the high binding affinity and inhibitory potency of these compounds.

Pim Kinase and CLK1 Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are also key regulators of cell survival and proliferation and are frequently overexpressed in both hematological malignancies and solid tumors.[3][4] Similarly, CDC-like kinase 1 (CLK1) is a dual-specificity kinase involved in pre-mRNA splicing, a process often dysregulated in cancer.[3][4] Dibenzofuran derivatives inspired by the natural product cercosporamide have been identified as potent dual inhibitors of Pim kinases and CLK1.[3][4] While specific data for brominated derivatives in this series is still emerging, the dibenzofuran scaffold itself has proven to be an effective starting point for the development of inhibitors targeting these kinases.

Experimental Workflow: Screening for Kinase Inhibitory Activity

Caption: Workflow for in vitro kinase inhibition assay.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which brominated dibenzofurans exert their anticancer effects is the induction of apoptosis, or programmed cell death. Inhibition of pro-survival kinases like CK2 and Pim-1 disrupts the cellular signaling pathways that prevent apoptosis, leading to the activation of the cell's intrinsic death machinery.

Studies on various dibenzofuran derivatives have shown that they can induce apoptosis through the mitochondrial-dependent pathway.[5][6] This is characterized by:

-

A decrease in the expression of anti-apoptotic proteins like Bcl-2.

-

An increase in the expression of pro-apoptotic proteins like Bax.

-

The release of cytochrome c from the mitochondria.

-

The activation of executioner caspases , such as caspase-3 and caspase-7, which cleave key cellular substrates and dismantle the cell.[7][8]

The inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial cell survival pathway downstream of many growth factor receptors, has also been implicated in the pro-apoptotic effects of some benzofuran and dibenzofuran derivatives.[6]

Signaling Pathway: Apoptosis Induction by Kinase Inhibition

Caption: Simplified pathway of apoptosis induction.

Experimental Protocols: A Guide to In Vitro Evaluation

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[4][9][10]

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete culture medium

-

Brominated dibenzofuran compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated dibenzofuran compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V Staining)

This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[11][12][13][14]

Materials:

-

6-well plates or T25 flasks

-

Cancer cell line of interest

-

Brominated dibenzofuran compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to attach. Treat the cells with the brominated dibenzofuran compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the floating and adherent cells for each sample.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Other Potential Therapeutic Applications: An Emerging Frontier

While the anticancer potential of brominated dibenzofurans is the most well-documented, preliminary research and the known biological activities of the broader benzofuran and dibenzofuran families suggest potential in other therapeutic areas.

Antiviral Activity